

Validating the Anti-Fibrotic Effects of Namodenoson in Liver Models: A Comparative Guide

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Compound of Interest

Compound Name: *Namodenoson*

Cat. No.: *B1684119*

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This guide provides an objective comparison of **Namodenoson**'s anti-fibrotic effects against other emerging therapies in preclinical and clinical liver fibrosis models. Experimental data is presented to support the findings, offering a comprehensive resource for evaluating its therapeutic potential.

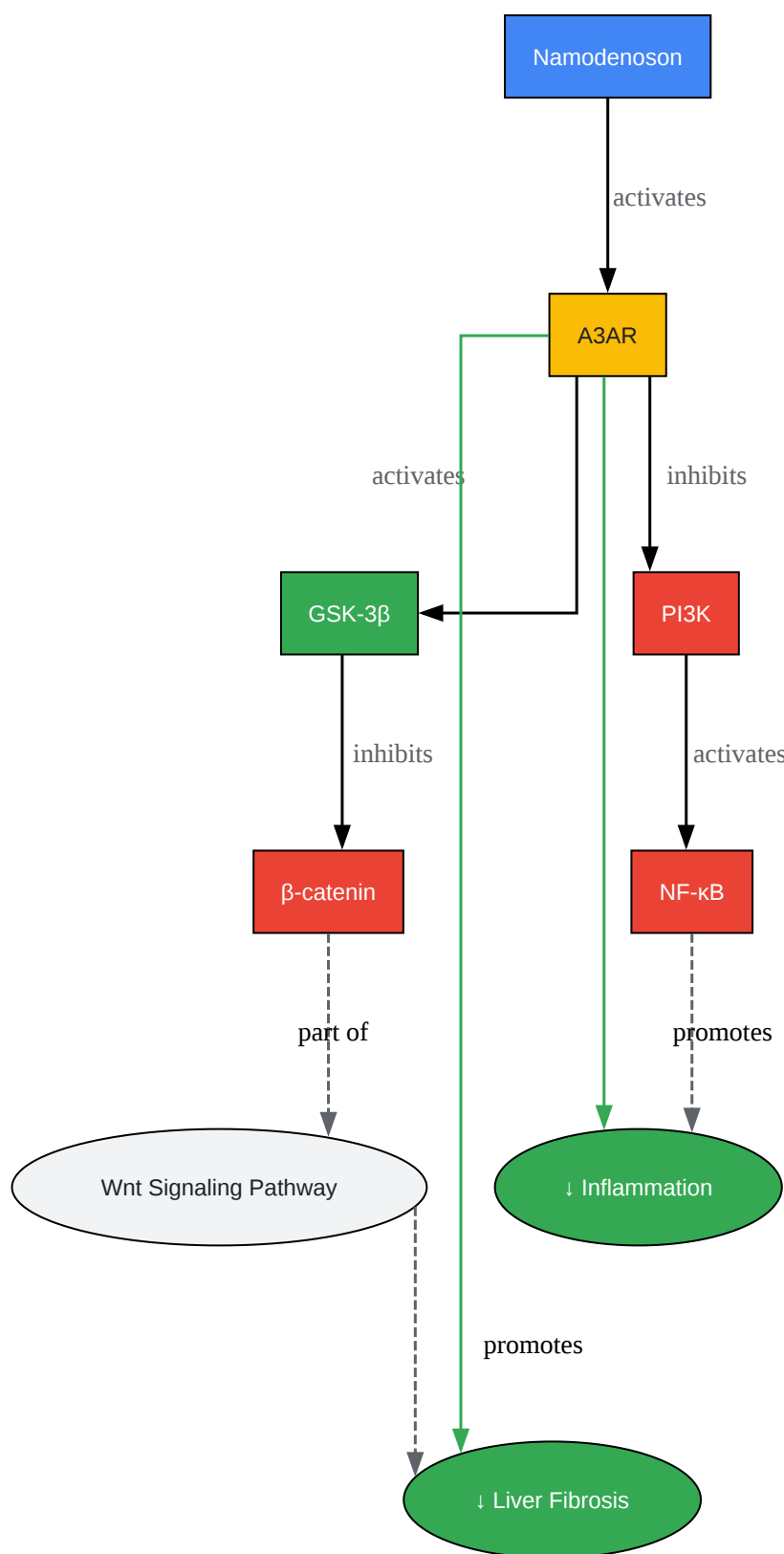
Executive Summary

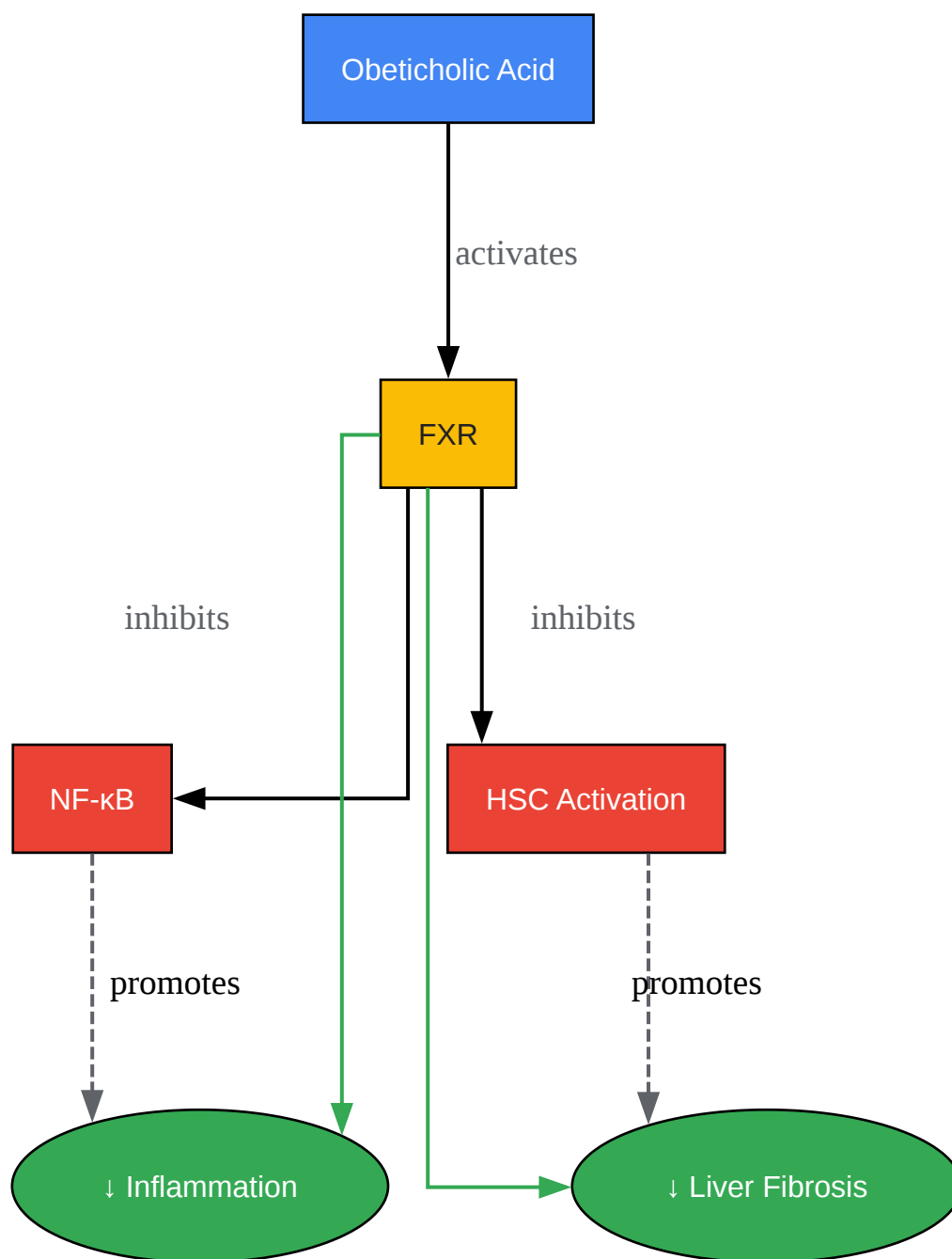
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common pathway for most chronic liver diseases, leading to cirrhosis and liver failure. There is a critical need for effective anti-fibrotic therapies. **Namodenoson** (CF102), a small-molecule, orally bioavailable selective agonist of the A3 adenosine receptor (A3AR), has emerged as a promising candidate. This guide summarizes the existing preclinical and clinical evidence for **Namodenoson**'s anti-fibrotic efficacy and compares it with two other notable agents in development: Obeticholic acid, a Farnesoid X receptor (FXR) agonist, and Resmetirom, a Thyroid Hormone Receptor- β (THR- β) agonist.

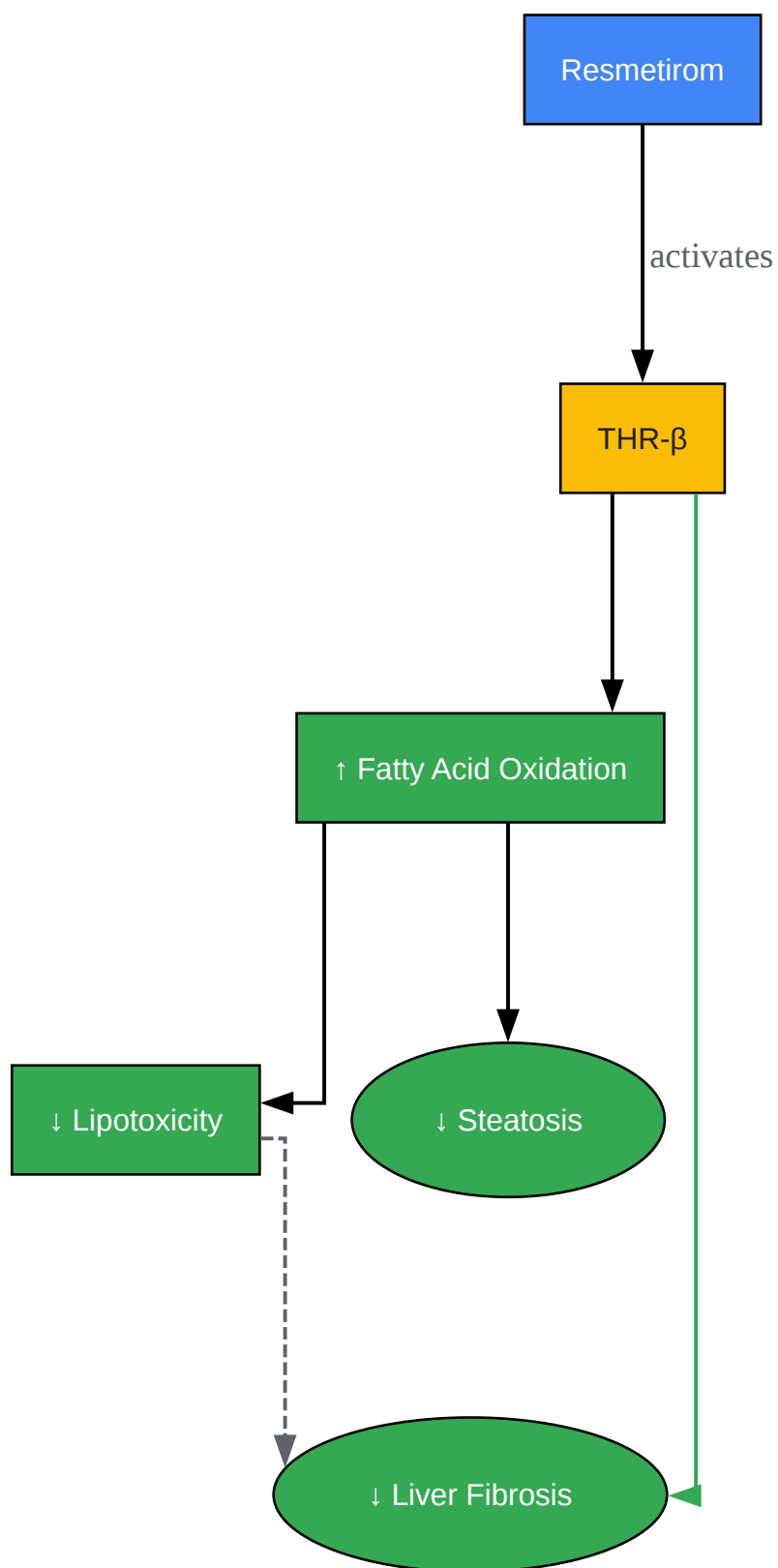
Mechanism of Action: Namodenoson

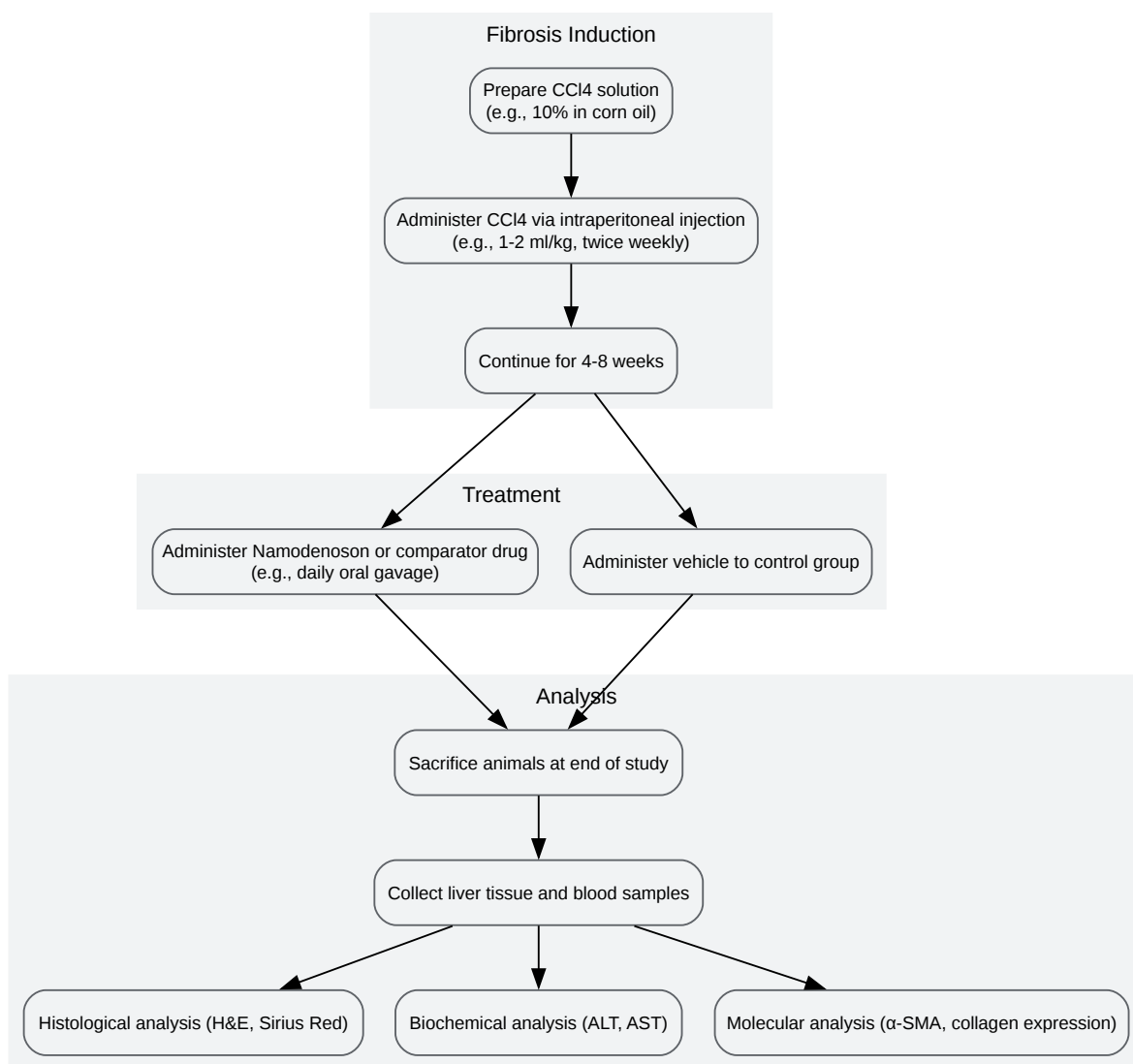
Namodenoson exerts its anti-fibrotic effects primarily through the activation of the A3AR, which is highly expressed on pathological liver cells, including hepatic stellate cells (HSCs), the

primary collagen-producing cells in the liver.[1] Activation of A3AR by **Namodenoson** initiates a signaling cascade that leads to the de-regulation of the Wnt/ β -catenin and NF- κ B pathways.[1] This modulation results in a reduction of pro-inflammatory and pro-fibrotic gene expression.









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References

- 1. The A3 adenosine receptor agonist, namodenoson, ameliorates non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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